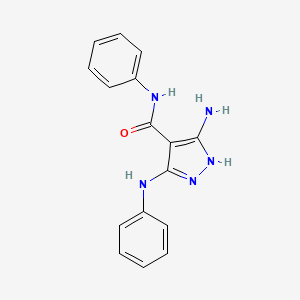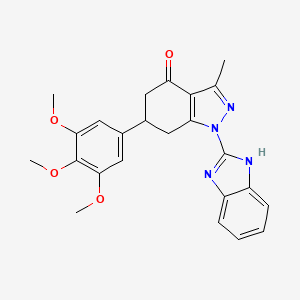![molecular formula C17H20N6 B11463610 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B11463610.png)
2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a piperazine ring and a pyrimidine ring further adds to its structural complexity. Compounds of this class are known for their wide range of biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-methylimidazo[1,2-a]pyridine with piperazine and pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform or dimethyl sulfoxide and catalysts like palladium or copper salts to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . These interactions lead to the disruption of cellular processes, resulting in antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrimidine: Exhibits a wide range of biological activities, including antiviral and antifungal properties.
Imidazo[1,2-a]pyridine derivatives: Used as fluorescent probes and in the development of pharmaceuticals.
Uniqueness
2-[4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidine is unique due to its structural complexity and the presence of multiple functional groups. This allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N6 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-methyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H20N6/c1-14-3-4-16-20-15(13-23(16)11-14)12-21-7-9-22(10-8-21)17-18-5-2-6-19-17/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
IPXFPKMWNOHDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine](/img/structure/B11463536.png)

![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11463546.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11463556.png)
![N-benzyl-2-[2-oxo-3-(prop-1-en-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B11463564.png)

![5-[4-(dimethylamino)phenyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11463570.png)
![3-methyl-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11463574.png)
![N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11463575.png)
![4-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11463576.png)
![2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol](/img/structure/B11463578.png)
![4-[(E)-(4-methoxyphenyl)diazenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11463585.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11463587.png)
![N-(2,6-dibromo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11463594.png)
